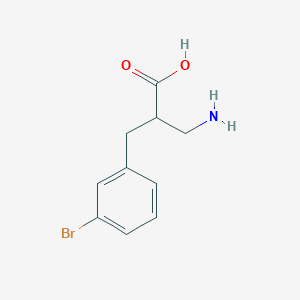

3-Amino-2-(3-bromobenzyl)propionic acid

Description

3-Amino-2-(3-bromobenzyl)propionic acid (CAS: 910443-86-6, MFCD07372587) is a synthetic β-amino acid derivative featuring a 3-bromobenzyl substituent at the second carbon of the propionic acid backbone. Its molecular formula is C₁₀H₁₂BrNO₂, with a molecular weight of 274.12 g/mol. This compound is primarily utilized in pharmaceutical research and organic synthesis, particularly in the development of enzyme inhibitors or receptor modulators due to its brominated aromatic moiety, which enhances lipophilicity and binding affinity to hydrophobic pockets in proteins .

Properties

IUPAC Name |

2-(aminomethyl)-3-(3-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-3,5,8H,4,6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOJQDSCSICOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674213 | |

| Record name | 2-(Aminomethyl)-3-(3-bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910443-86-6 | |

| Record name | 2-(Aminomethyl)-3-(3-bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of N-Protected Amino Acid with 3-Bromobenzyl Bromide

- Procedure: The amino acid derivative (e.g., N-Boc or N-Cbz protected alanine) is reacted with 3-bromobenzyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate.

- Reaction Conditions: Typically conducted in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature.

- Outcome: Formation of the alkylated intermediate with the bromobenzyl substituent attached at the 2-position of the propionic acid backbone.

Deprotection and Hydrolysis

- Deprotection: Acidic conditions (e.g., trifluoroacetic acid in dichloromethane) remove the N-protecting group.

- Hydrolysis: If ester groups are present, hydrolysis under acidic or basic conditions yields the free acid.

- Purification: The final product is purified by crystallization or chromatography to obtain this compound in high purity.

Industrial Synthesis Considerations

Industrial methods emphasize scalability, yield optimization, and purity control. Key points include:

- Optimization of Reaction Parameters: Temperature, solvent choice, reaction time, and reagent stoichiometry are optimized to maximize yield and minimize by-products.

- Use of Efficient Bases and Solvents: Sodium hydride and DMF are commonly preferred for their effectiveness in alkylation steps.

- Purification Techniques: Industrial scale purification often involves crystallization and filtration rather than chromatography for cost efficiency.

Alternative Synthetic Routes and Mechanistic Insights

Asymmetric Synthesis via Diastereoselective Alkylation

- Chiral Auxiliaries: Use of chiral oxazolidinones as auxiliaries enables diastereoselective alkylation with 3-bromobenzyl derivatives, yielding enantiomerically enriched products.

- Reaction Example: Alkylation of chiral oxazolidinone-bound amino acid derivatives with 3-bromobenzyl bromide under basic conditions, followed by cleavage of the auxiliary.

- Advantages: High stereoselectivity and control over the configuration at the amino acid stereocenter.

Halogenated Propionic Acid Derivatives as Intermediates

- Preparation of 2-bromo-3-methoxypropionic acid intermediates has been reported, which can be converted into amino acid derivatives through amidation and subsequent transformations.

- Use of reagents such as sodium methoxide, sodium hydroxide, and benzylamine facilitate these conversions.

- These methods provide alternative routes to access bromobenzyl-substituted amino acids with potential for high yields and purity.

Data Table Summarizing Preparation Methods

| Method Type | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation of N-protected amino acid | N-protected alanine, 3-bromobenzyl bromide | Sodium hydride, DMF, 0°C to RT | 70-85 | Common method, scalable, moderate stereoselectivity |

| Asymmetric synthesis with chiral auxiliary | Chiral oxazolidinone derivative, 3-bromobenzyl bromide | Base (NaH), acidic cleavage | 60-80 | High stereoselectivity, suitable for enantiopure synthesis |

| Halogenated propionic acid intermediate route | 2,3-dibromo ethyl propionate, benzylamine | Sodium methoxide, NaOH, methanol, 0-25°C | 80-90 | Industrially attractive, multi-step process |

| Deprotection and hydrolysis | Alkylated protected amino acid | Acidic conditions (TFA), aqueous workup | >90 | Final step to obtain free amino acid |

Research Findings and Notes

- The alkylation step is crucial and sensitive to reaction conditions; strong bases and aprotic solvents favor high yields.

- Chiral auxiliaries enable control over stereochemistry, which is essential for pharmaceutical applications.

- Industrial processes focus on minimizing degradation products by careful stoichiometric control of reagents and temperature regulation.

- Purification often involves crystallization from aqueous acidic solutions to isolate the amino acid in high purity.

- The bromine substituent on the benzyl group can be further manipulated chemically, allowing for derivative synthesis via oxidation, reduction, or nucleophilic substitution reactions.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-(3-bromobenzyl)propionic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as sodium hydroxide or ammonia can be employed.

Major Products:

Oxidation Products: Nitro or imino derivatives.

Reduction Products: Benzyl derivatives.

Substitution Products: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

3-Amino-2-(3-bromobenzyl)propionic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-2-(3-bromobenzyl)propionic acid exerts its effects involves:

Molecular Targets: The compound can interact with various enzymes and receptors, influencing their activity.

Pathways Involved: It may participate in metabolic pathways, affecting the synthesis and degradation of biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Halogenated Aromatic Groups

Table 1: Halogen-Substituted Propionic Acid Derivatives

Key Observations :

- Electron-Withdrawing Effects: The nitro group in 3-Amino-3-(2-nitrophenyl)propionic acid increases acidity compared to bromo- or chloro-substituted analogs, altering solubility and reactivity in coupling reactions .

Amino Acid Derivatives with Modified Backbones

Table 2: Backbone-Modified Amino Acids

Key Observations :

- Protective Groups: The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups in analogs like Boc-DAP-OH and Z-L-2,3-diaminopropionic acid improve solubility and prevent undesired side reactions during synthesis, unlike the unprotected amine in the target compound .

- Fluorination: The trifluoromethyl group in 3-Amino-2-(trifluoromethyl)propionic acid enhances metabolic resistance compared to bromine, which may undergo dehalogenation in vivo .

Pharmacological and Biochemical Comparisons

Receptor Binding and Enzyme Interactions

- Anti-Inflammatory Potential: Analogous compounds like 3-(p-methoxyphenyl)-propionic acid () inhibit TNF-α and IL-1β by binding to their active sites. The bromobenzyl group in the target compound may exhibit similar efficacy but with altered binding kinetics due to increased hydrophobicity .

- Glutamate Receptor Modulation : Propionic acid derivatives (e.g., AMPA receptor ligands) rely on carboxylate groups for ionic interactions. The bromobenzyl substituent in the target compound may sterically hinder such interactions compared to simpler analogs like β-alanine .

Biological Activity

3-Amino-2-(3-bromobenzyl)propionic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group and a bromobenzyl moiety, contributing to its biological reactivity. Its chemical structure can be represented as follows:

Research indicates that this compound may influence various biochemical pathways:

- Enzyme Modulation : It has been shown to affect enzyme activity, particularly in metabolic pathways, suggesting a role in regulating cellular processes.

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, which could be attributed to antioxidant activities and inhibition of oxidative stress .

In Vitro Studies

Several studies have explored the effects of this compound on cell viability and oxidative stress:

- Cell Viability : In vitro assays indicated that the compound can restore cellular viability under oxidative stress conditions, with improvements observed in neuronal cell lines .

- Antioxidant Activity : The compound exhibited significant antioxidant activity, reducing lipid peroxidation in models of oxidative stress .

Case Studies

A notable case study investigated the neuroprotective effects of related compounds in SH-SY5Y cells. The study found that derivatives similar to this compound showed enhanced protection against neurotoxic agents, indicating potential therapeutic applications for neurodegenerative diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Neuroprotective, antioxidant |

| (S)-3-Amino-3-(4-bromophenyl)propanoic acid | Structure | Modulates enzyme activity |

| Indole derivatives | Various | Strong neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Amino-2-(3-bromobenzyl)propionic acid, and how do reaction conditions influence yield?

- Answer: A key method involves nucleophilic substitution under inert conditions. For example, activated zinc powder in anhydrous THF under nitrogen facilitates the coupling of bromobenzyl derivatives with glycine analogs . Another approach uses enzymatic catalysis with C-N lyases, where pH adjustment (e.g., to pH 11 using NaOH) and buffer systems (e.g., sodium phosphate) optimize reaction efficiency . Yield improvements are achieved by controlling stoichiometry (e.g., excess 3-bromopropionic acid) and recycling unreacted intermediates .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies the benzyl proton environment and bromine-induced deshielding effects.

- HPLC-MS: Reversed-phase HPLC with mass spectrometry confirms purity and molecular weight (e.g., molecular ion peaks at m/z ~258 for the parent compound).

- X-ray Crystallography: Resolves stereochemistry, particularly for enantiomeric forms synthesized via asymmetric biocatalysis .

- FT-IR: Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹) .

Q. How does the 3-bromobenzyl substituent influence the compound’s reactivity in substitution reactions?

- Answer: The bromine atom acts as a directing group, favoring electrophilic aromatic substitution at the meta position. For instance, Suzuki-Miyaura coupling with aryl boronic acids replaces bromine with aryl groups under palladium catalysis . The benzyl group’s steric bulk also slows nucleophilic attacks at the α-carbon of the propionic acid backbone, requiring elevated temperatures (e.g., 80–100°C) for efficient amidation .

Advanced Research Questions

Q. How can enantiomeric purity be enhanced during asymmetric synthesis of this compound?

- Answer: Enzymatic methods using C-N lyases (e.g., from E. coli) achieve >90% enantiomeric excess (ee) by leveraging stereoselective active sites. Optimizing pH (8.5–9.0) and ionic strength (e.g., 20 mM phosphate buffer) minimizes racemization . Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) separates enantiomers, while kinetic resolution during crystallization further purifies the desired (R)- or (S)-form .

Q. What role do protecting groups play in the stepwise synthesis of derivatives?

- Answer: The amino group is often protected with Fmoc (fluorenylmethyloxycarbonyl) to prevent undesired side reactions during benzylation or esterification. For example, Fmoc-protected intermediates enable selective deprotection under mild basic conditions (e.g., piperidine in DMF) . The carboxylic acid group may be masked as a methyl ester, hydrolyzed later using LiOH/THF-H₂O .

Q. How can conflicting data on reaction outcomes (e.g., unexpected byproducts) be systematically resolved?

- Answer: Contradictions arise from variable halide reactivity (e.g., residual KI in bromobenzyl precursors). Mitigation strategies include:

- LC-MS/MS: Traces iodinated byproducts (e.g., 3-iodobenzyl derivatives) at m/z ~304 .

- DFT Calculations: Predicts thermodynamic favorability of bromine vs. iodine substitution under specific catalytic conditions .

- DoE (Design of Experiments): Varies temperature, solvent polarity, and catalyst loading to isolate dominant pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.